5-Bromo-3-methyl-1,2,4-thiadiazole

Catalog No.
S686780
CAS No.
54681-68-4
M.F
C3H3BrN2S
M. Wt
179.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-3-methyl-1,2,4-thiadiazole

CAS Number

54681-68-4

Product Name

5-Bromo-3-methyl-1,2,4-thiadiazole

IUPAC Name

5-bromo-3-methyl-1,2,4-thiadiazole

Molecular Formula

C3H3BrN2S

Molecular Weight

179.04 g/mol

InChI

InChI=1S/C3H3BrN2S/c1-2-5-3(4)7-6-2/h1H3

InChI Key

LRFYFSQFLKUMEP-UHFFFAOYSA-N

SMILES

CC1=NSC(=N1)Br

Canonical SMILES

CC1=NSC(=N1)Br
  • Antimicrobial activity

    Research suggests that 5-Bromo-3-methyl-1,2,4-thiadiazole possesses antibacterial and antifungal properties. For example, a study published in "Farmaco" journal demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli [].

  • Anticancer activity

    Preliminary studies have explored the potential antitumor properties of 5-Bromo-3-methyl-1,2,4-thiadiazole. A study published in "Bioorganic & Medicinal Chemistry Letters" reported its ability to inhibit the growth of certain cancer cell lines []. However, further research is needed to confirm its efficacy and potential mechanisms of action.

5-Bromo-3-methyl-1,2,4-thiadiazole is a heterocyclic compound characterized by its unique structure, which includes a five-membered ring containing two nitrogen atoms and one sulfur atom. Its molecular formula is C3H3BrN2SC_3H_3BrN_2S, and it has a molecular weight of approximately 179.04 g/mol. The compound is notable for its bromine substitution at the 5-position and a methyl group at the 3-position on the thiadiazole ring, contributing to its chemical reactivity and biological properties .

Involving 5-bromo-3-methyl-1,2,4-thiadiazole typically include nucleophilic substitutions and cyclization reactions. For instance, it can react with various nucleophiles to form derivatives that exhibit diverse biological activities. The compound can also participate in reactions with electrophiles, leading to the formation of more complex thiadiazole derivatives. A notable reaction pathway includes the formation of 3,5-diaryl-1,2,4-thiadiazoles through the reaction with aryl thioamides in the presence of alkylating agents like methyl bromocyanoacetate .

5-Bromo-3-methyl-1,2,4-thiadiazole and its derivatives have demonstrated a range of biological activities. These include:

  • Antimicrobial Activity: Compounds derived from this thiadiazole have shown promising antibacterial and antifungal properties.
  • Anticancer Properties: Certain derivatives exhibit cytotoxic effects against various cancer cell lines and can protect DNA from oxidative damage.
  • Antiviral and Antituberculosis Effects: Some studies suggest that thiadiazole derivatives may possess antiviral properties and effectiveness against tuberculosis .

The synthesis of 5-bromo-3-methyl-1,2,4-thiadiazole can be achieved through several methods:

  • Bromination of Thiadiazole Derivatives: Starting from 3-methyl-1,2,4-thiadiazole, bromination can be performed using bromine in an appropriate solvent.
  • Condensation Reactions: The compound can also be synthesized via condensation reactions involving thioamides and bromo-containing reagents under controlled conditions.
  • Oxidative Methods: Utilizing oxidants such as hypervalent iodine in the presence of suitable substrates has been reported to yield thiadiazoles efficiently .

5-Bromo-3-methyl-1,2,4-thiadiazole has various applications in different fields:

  • Pharmaceuticals: It serves as a scaffold for developing new drugs due to its biological activity.
  • Agricultural Chemicals: The compound is explored for use in pesticides and herbicides due to its antimicrobial properties.
  • Material Science: Its derivatives are investigated for potential use in photodynamic therapy as photosensitizers for cancer treatment .

Studies on the interactions of 5-bromo-3-methyl-1,2,4-thiadiazole with biological systems indicate that it can modulate various biochemical pathways. For example:

  • Heat Shock Protein Inhibition: It has been shown to inhibit heat shock protein 90 activity, leading to the degradation of oncoproteins associated with cancer progression.
  • Cellular Mechanisms: The compound may influence receptor activity and enzyme pathways when introduced into cellular environments .

Several compounds share structural similarities with 5-bromo-3-methyl-1,2,4-thiadiazole. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
3-Methyl-1,2,4-thiadiazoleNo halogen substitutionMore stable; used in various synthetic applications
5-Amino-3-methyl-1,2,4-thiadiazoleAmino group at the 5-positionExhibits different biological activities
2-Bromo-5-methyl-1,3,4-thiadiazoleDifferent ring structurePotentially different reactivity profiles

These compounds differ primarily in their substituents and ring structures, impacting their reactivity and biological activities. The presence of bromine in 5-bromo-3-methyl-1,2,4-thiadiazole enhances its electrophilic character compared to its non-brominated analogs .

XLogP3

2.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

5-Bromo-3-methyl-1,2,4-thiadiazole

Dates

Modify: 2023-08-15

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